molecular formula C₃₁H₄₀O₂ B1144443 2Z,6Z,10Z-Vitamin K2 CAS No. 72132-92-4

2Z,6Z,10Z-Vitamin K2

Cat. No.: B1144443
CAS No.: 72132-92-4
M. Wt: 444.65
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2Z,6Z,10Z-Vitamin K2 typically involves the construction of the naphthoquinone ring followed by the attachment of the polyisoprenoid side chain. One common method includes the use of Friedel-Crafts acylation to form the naphthoquinone core, followed by Wittig or Horner-Wadsworth-Emmons reactions to introduce the polyisoprenoid chain .

Industrial Production Methods

Industrial production of Vitamin K2, including its isomers like this compound, often employs microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to produce menaquinones through fermentation processes. Optimization of fermentation conditions, including substrate selection, temperature, and pH, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

2Z,6Z,10Z-Vitamin K2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2Z,6Z,10Z-Vitamin K2 is unique due to its specific isomeric form, which may influence its biological activity and stability. Its distinct polyisoprenoid chain configuration can affect its interaction with cellular targets and its overall efficacy in various applications .

Properties

CAS No.

72132-92-4

Molecular Formula

C₃₁H₄₀O₂

Molecular Weight

444.65

Synonyms

(Z,Z,Z)-2-Methyl-3-(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl)-1,4-naphthalenedione;  2Z,6Z,10Z-Vitamin K2(20)

Origin of Product

United States

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